Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization and amination steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as pyridine or triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved include signal transduction pathways that regulate cellular processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials with tailored properties .
Properties
IUPAC Name |
ethyl 5-amino-1-(3-chlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKHFZPLLFJZIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693320 |
Source
|
Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264047-21-3 |
Source
|
Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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